molecular formula C6H6N2O3 B188116 2-Hydroxy-5-methyl-3-nitropyridine CAS No. 7464-14-4

2-Hydroxy-5-methyl-3-nitropyridine

Cat. No.: B188116
CAS No.: 7464-14-4
M. Wt: 154.12 g/mol
InChI Key: QAINEQVHSHARMD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-methyl-3-nitropyridine plays a significant role in biochemical reactions. It is known to interact with enzymes such as transglutaminase 2 (TG2), where it acts as an inhibitor . This interaction is crucial in regulating the activity of TG2, which is involved in various cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can react with molybdenum and chloride, enhancing reaction yields and times . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes like TG2, which in turn impacts gene expression and cellular metabolism . The compound’s ability to inhibit TG2 can lead to changes in cell function, including alterations in apoptosis and extracellular matrix formation. These effects demonstrate the compound’s potential in regulating cellular processes and its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of TG2, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, this compound can undergo dehydration reactions, which further contribute to its biochemical activity . These molecular interactions underline the compound’s effectiveness as a biochemical inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 179°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TG2 activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of careful dosage control when using this compound in animal studies. Understanding these dosage effects is crucial for optimizing its use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as TG2 and can influence metabolic flux and metabolite levels . The compound’s ability to inhibit TG2 affects the enzyme’s role in cellular processes, including apoptosis and extracellular matrix formation. Additionally, this compound can undergo dehydration reactions, contributing to its metabolic activity . These interactions underscore the compound’s role in regulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by factors such as its solubility and affinity for transporters. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory activity, as it ensures that the compound reaches its target enzymes and biomolecules. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in biochemical research.

Chemical Reactions Analysis

2-Hydroxy-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, methanol, alkali, and thionyl chloride. The major products formed from these reactions include 2-chloro-5-methyl-3-nitropyridine and various amino derivatives .

Properties

IUPAC Name

5-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINEQVHSHARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323215
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7464-14-4
Record name 7464-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?

A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of this compound []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].

Q2: Can you elaborate on the applications of this compound in organic synthesis?

A2: this compound serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.

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